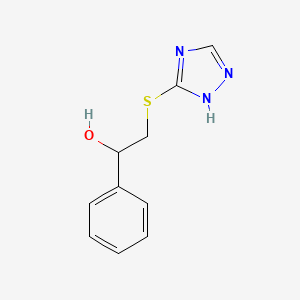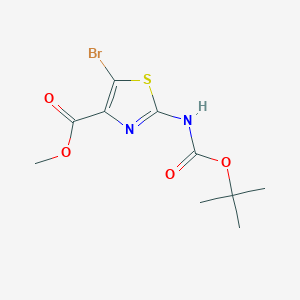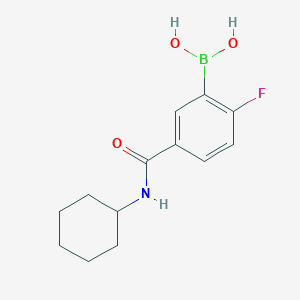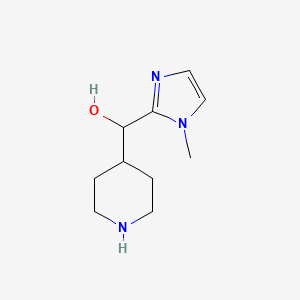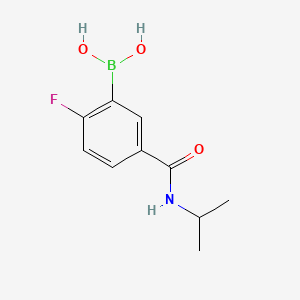
Trifluoperazine-d3 Dihydrochloride
Overview
Description
Trifluoperazine-d3 is intended for use as an internal standard for the quantification of trifluoperazine by GC- or LC-MS. Trifluoperazine (TFP) is a phenothiazine compound with anti-adrenergic and anti-dopaminergic actions typical of antipsychotic agents. It antagonizes adrenergic receptors, with selectivity for α1 over the α2 subtypes (Kis = 24, 653, 163, and 391 nM for α1A, α2A, α2B, and α2C, respectively). TFP binds with much higher affinity to the dopamine D2-like receptor (Kd = 0.96 nM) compared to the dopamine D4-like and the serotonin 5-HT2A receptors (Kds = 44 and 135 nM, respectively). Furthermore, TFP antagonizes calmodulin (CaM) and alters the calcium-binding properties of calsequestrin (CSQ). TFP has been shown to activate type-2 ryanodine receptors independently of its CaM and CSQ activity.
Mechanism of Action
Target of Action
Trifluoperazine-d3 Dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . The Dopamine D2 receptor is a postsynaptic receptor that plays a crucial role in the brain’s reward system. The Alpha-1A adrenergic receptor is involved in various physiological processes such as smooth muscle contraction and neurotransmitter release .
Mode of Action
This compound acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the normal function of these receptors. This results in a decrease in the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway in the brain. By blocking the Dopamine D2 receptor, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as mood regulation, reward, and motor control .
Pharmacokinetics
This compound is metabolized in the gut after administration and hepatically to active metabolites . The onset of action for control of agitation, aggression, hostility is 2 to 4 weeks; for control of psychotic symptoms (hallucinations, disorganized thinking or behavior, delusions): Within 1 week . The time to peak serum is 1.5 to 6 hours . The elimination half-life is 3 to 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the release of hypothalamic and hypophyseal hormones, a depression of the reticular activating system, and changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It has also been found to have radiosensitivity effects on glioblastoma in vitro and in vivo .
Action Environment
Biochemical Analysis
Biochemical Properties
Trifluoperazine-d3 Dihydrochloride plays a significant role in various biochemical reactions. It acts as a potent antagonist of dopamine D1 and D2 receptors, which are crucial in the regulation of neurotransmission in the brain . Additionally, it inhibits calmodulin, a calcium-binding messenger protein that is essential for various cellular processes . This compound also interacts with α1-adrenergic receptors, contributing to its antipsychotic effects . These interactions highlight its multifaceted role in modulating neurotransmitter activity and cellular signaling pathways.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit autophagy in glioblastoma cells, thereby increasing their sensitivity to radiotherapy . Additionally, this compound affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, and wakefulness . These cellular effects underscore its potential therapeutic applications in oncology and neurology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits dopamine D1 and D2 receptors, leading to decreased dopaminergic neurotransmission . This inhibition is believed to be responsible for its antipsychotic effects. Furthermore, this compound inhibits calmodulin, which in turn affects various calmodulin-dependent enzymes and signaling pathways . It also acts as an antagonist of α1-adrenergic receptors, contributing to its overall pharmacological profile . These molecular interactions provide a comprehensive understanding of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can impact long-term studies. In vitro studies have shown that its inhibitory effects on cellular processes such as autophagy and neurotransmission can persist for extended periods . The stability and degradation of this compound must be carefully monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, dizziness, and drowsiness . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through glucuronidation and oxidation . The compound interacts with enzymes such as UDP-glucuronosyltransferase, which plays a key role in its biotransformation . These metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . The compound is also distributed to other tissues, where it interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is known to accumulate in the cytoplasm and interact with intracellular targets such as calmodulin and dopamine receptors . Additionally, it may localize to specific organelles, influencing their function and signaling pathways. These subcellular localization patterns are critical for elucidating its precise mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQUBUPAILYHI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)
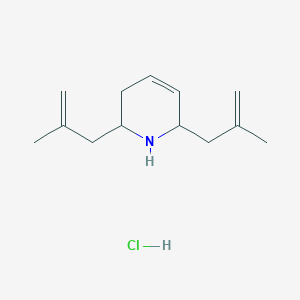

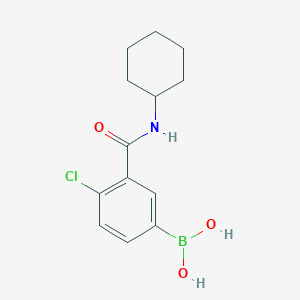
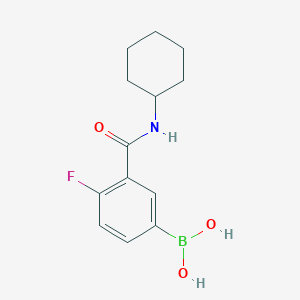
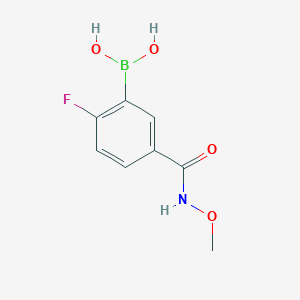
![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)
